![molecular formula C14H23NO4 B12308258 rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12308258.png)
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido (3R,4R)-1-[(terc-butoxi)carbonil]-4-(ciclopropilmetil)pirrolidina-3-carboxílico, trans es un compuesto orgánico complejo que presenta un grupo protector terc-butoxi carbonilo (Boc), un grupo ciclopropilmetil y un anillo de pirrolidina. Este compuesto es de interés en varios campos de la química y la biología debido a sus características estructurales únicas y su reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Ácido (3R,4R)-1-[(terc-butoxi)carbonil]-4-(ciclopropilmetil)pirrolidina-3-carboxílico, trans generalmente implica múltiples pasos:
Formación del anillo de pirrolidina: El anillo de pirrolidina se puede sintetizar mediante una reacción de ciclización que implica un precursor adecuado.
Introducción del grupo ciclopropilmetil: Este paso implica la alquilación del anillo de pirrolidina con un haluro de ciclopropilmetil en condiciones básicas.
Protección con el grupo terc-butoxi carbonilo: El grupo protector Boc se introduce utilizando anhídrido terc-butoxi carbonilo en presencia de una base como la trietilamina.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de los pasos sintéticos anteriores para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costes y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido (3R,4R)-1-[(terc-butoxi)carbonil]-4-(ciclopropilmetil)pirrolidina-3-carboxílico, trans puede sufrir diversas reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar o modificar grupos funcionales.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, particularmente en las posiciones ciclopropilmetil y pirrolidina.
Reactivos y condiciones comunes
Oxidación: Los oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Las condiciones para las reacciones de sustitución varían ampliamente, pero a menudo implican el uso de bases o ácidos fuertes para facilitar la reacción.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El Ácido (3R,4R)-1-[(terc-butoxi)carbonil]-4-(ciclopropilmetil)pirrolidina-3-carboxílico, trans tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos.
Biología: El compuesto se puede utilizar en estudios de inhibición enzimática e interacciones proteína-ligando.
Industria: La reactividad única del compuesto lo hace útil en la síntesis de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del Ácido (3R,4R)-1-[(terc-butoxi)carbonil]-4-(ciclopropilmetil)pirrolidina-3-carboxílico, trans implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo protector Boc se puede eliminar en condiciones ácidas, revelando el sitio activo de la molécula. El grupo ciclopropilmetil y el anillo de pirrolidina pueden interactuar con las proteínas diana, potencialmente inhibiendo su función o alterando su actividad.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido (3R,4R)-1-[(terc-butoxi)carbonil]-4-(metil)pirrolidina-3-carboxílico
- Ácido (3R,4R)-1-[(terc-butoxi)carbonil]-4-(etil)pirrolidina-3-carboxílico
Singularidad
La presencia del grupo ciclopropilmetil en el Ácido (3R,4R)-1-[(terc-butoxi)carbonil]-4-(ciclopropilmetil)pirrolidina-3-carboxílico, trans lo distingue de compuestos similares. Este grupo confiere propiedades estéricas y electrónicas únicas, que afectan la reactividad del compuesto y las interacciones con los objetivos biológicos.
Propiedades
Fórmula molecular |
C14H23NO4 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
4-(cyclopropylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10(6-9-4-5-9)11(8-15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) |
Clave InChI |
MBLSMDHZQNHFRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl-5-(5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl)-1,2,4-oxadiazole](/img/structure/B12308192.png)
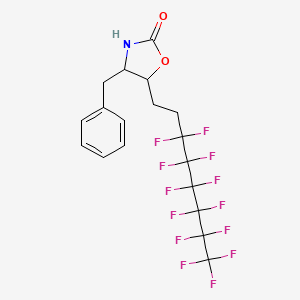
![3-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine diHCl](/img/structure/B12308208.png)
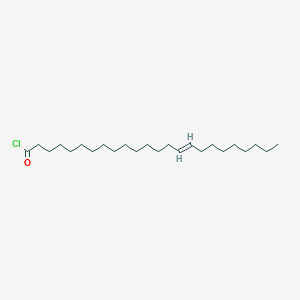
![1-cyclopropyl-N-(1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12308233.png)
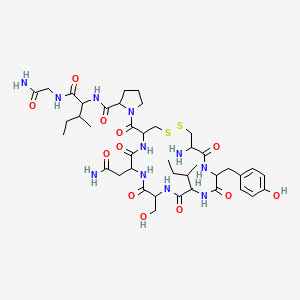
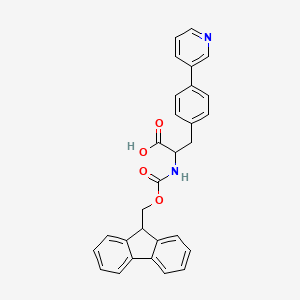


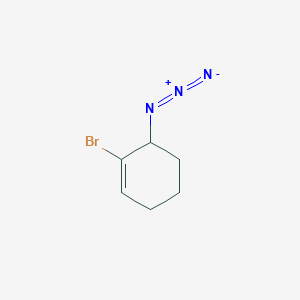
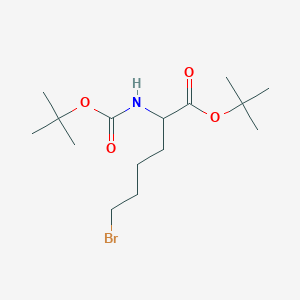
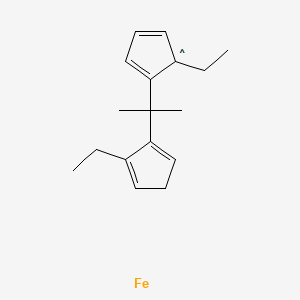
![Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)-](/img/structure/B12308289.png)
![Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)](/img/structure/B12308293.png)
